Egfr-IN-101

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

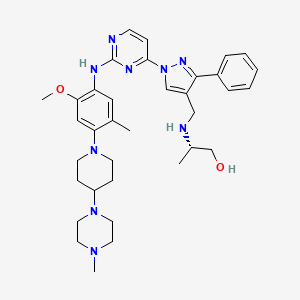

Molecular Formula |

C35H47N9O2 |

|---|---|

Molecular Weight |

625.8 g/mol |

IUPAC Name |

(2S)-2-[[1-[2-[2-methoxy-5-methyl-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]anilino]pyrimidin-4-yl]-3-phenylpyrazol-4-yl]methylamino]propan-1-ol |

InChI |

InChI=1S/C35H47N9O2/c1-25-20-30(32(46-4)21-31(25)43-14-11-29(12-15-43)42-18-16-41(3)17-19-42)38-35-36-13-10-33(39-35)44-23-28(22-37-26(2)24-45)34(40-44)27-8-6-5-7-9-27/h5-10,13,20-21,23,26,29,37,45H,11-12,14-19,22,24H2,1-4H3,(H,36,38,39)/t26-/m0/s1 |

InChI Key |

RBGCSMIUHIZHAB-SANMLTNESA-N |

Isomeric SMILES |

CC1=CC(=C(C=C1N2CCC(CC2)N3CCN(CC3)C)OC)NC4=NC=CC(=N4)N5C=C(C(=N5)C6=CC=CC=C6)CN[C@@H](C)CO |

Canonical SMILES |

CC1=CC(=C(C=C1N2CCC(CC2)N3CCN(CC3)C)OC)NC4=NC=CC(=N4)N5C=C(C(=N5)C6=CC=CC=C6)CNC(C)CO |

Origin of Product |

United States |

Foundational & Exploratory

EGFR-IN-101: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of EGFR-IN-101, a potent and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR). This document details the chemical structure, physicochemical properties, and biological activity of this compound, with a focus on its inhibitory effects against clinically relevant EGFR mutations. Detailed experimental protocols for key biological assays and a plausible synthetic route are provided to facilitate further research and development. Additionally, this guide includes visualizations of the EGFR signaling pathway and a representative preclinical drug discovery workflow to contextualize the development and application of EGFR inhibitors like this compound.

Introduction to this compound

This compound, also known as N-(3-((6-((3-(trifluoromethyl)phenyl)amino)pyrimidin-4-yl)amino)phenyl)cyclopropanecarboxamide, is a small molecule inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. EGFR is a critical signaling protein that, when dysregulated through mutation or overexpression, is a key driver in the development and progression of various cancers, most notably non-small cell lung cancer (NSCLC). This compound exhibits potent inhibitory activity against specific EGFR mutants, including those that confer resistance to earlier-generation EGFR inhibitors.

Chemical Structure and Properties

Chemical Structure

The chemical structure of this compound is characterized by a 2,4-dianilinopyrimidine core, a feature common to many ATP-competitive kinase inhibitors.

Figure 1: 2D Chemical Structure of this compound

Chemical Identifiers

A comprehensive list of chemical identifiers for this compound is provided in the table below for unambiguous identification and cross-referencing in chemical databases.

| Identifier | Value |

| IUPAC Name | N-(3-((6-((3-(trifluoromethyl)phenyl)amino)pyrimidin-4-yl)amino)phenyl)cyclopropanecarboxamide[1] |

| CAS Number | 879127-07-8[1] |

| Molecular Formula | C₂₁H₁₈F₃N₅O[1] |

| SMILES | C1CC1C(=O)NC2=CC=CC(=C2)NC3=NC=NC(=C3)NC4=CC=CC(=C4)C(F)(F)F[1] |

| InChI | InChI=1S/C21H18F3N5O/c22-21(23,24)14-3-1-4-15(9-14)27-18-11-19(26-12-25-18)28-16-5-2-6-17(10-16)29-20(30)13-7-8-13/h1-6,9-13H,7-8H2,(H,29,30)(H2,25,26,27,28)[1] |

| InChIKey | YOHYSYJDKVYCJI-UHFFFAOYSA-N[1] |

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the following table. These properties are crucial for understanding its drug-like characteristics, including absorption, distribution, metabolism, and excretion (ADME).

| Property | Value | Source |

| Molecular Weight | 413.4 g/mol | PubChem[1] |

| XLogP3 | 4.5 | PubChem (Calculated)[1] |

| Hydrogen Bond Donors | 3 | PubChem (Calculated) |

| Hydrogen Bond Acceptors | 5 | PubChem (Calculated) |

| Rotatable Bond Count | 5 | PubChem (Calculated) |

| Solubility | DMF: 25 mg/ml; DMSO: 20 mg/ml; DMSO:PBS (pH 7.2) (1:3): 0.25 mg/ml; Ethanol: 0.2 mg/ml | Cayman Chemical[2] |

Biological Activity

This compound is a potent inhibitor of EGFR, demonstrating high affinity for the ATP-binding site of the kinase domain. Its inhibitory activity has been characterized against both wild-type and mutant forms of EGFR.

Kinase Inhibition Profile

The inhibitory activity of this compound against various EGFR isoforms is presented in the table below, with IC₅₀ values indicating the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

| Target | IC₅₀ (nM) |

| EGFR (wild-type) | 21[3] |

| EGFR L858R | 63[3] |

| EGFR L861Q | 4[3] |

| EGFR L858R/T790M/C797S | 33.26[4] |

| Ba/F3-EGFR L858R/T790M/C797S | 106.4[4] |

| erbB4/Her4 | 7640[3] |

Selectivity

Signaling Pathways and Experimental Workflows

EGFR Signaling Pathway

EGFR activation by its ligands, such as Epidermal Growth Factor (EGF), triggers a cascade of intracellular signaling events that regulate cell proliferation, survival, and differentiation.[5][6][7] Key downstream pathways include the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway.[8][9] Inhibition of EGFR by compounds like this compound blocks these downstream signals, leading to the suppression of tumor growth.

Preclinical Experimental Workflow for EGFR Inhibitor Evaluation

The discovery and preclinical development of a targeted inhibitor like this compound typically follows a structured workflow. This process begins with the identification of lead compounds and progresses through a series of in vitro and in vivo evaluations to assess potency, selectivity, and preliminary safety.

Experimental Protocols

Plausible Synthetic Route for this compound

While a specific, detailed synthesis protocol for this compound is not publicly available, a plausible synthetic route can be proposed based on the general synthesis of 2,4-dianilinopyrimidine and N-phenylcyclopropanecarboxamide derivatives. The synthesis would likely involve a multi-step process.

Step 1: Synthesis of the 2,4-dianilinopyrimidine core. This would likely involve a nucleophilic aromatic substitution reaction. 4,6-dichloropyrimidine could be reacted sequentially with 3-aminophenylcyclopropanecarboxamide and 3-(trifluoromethyl)aniline. The order of these additions would be crucial to control regioselectivity.

Step 2: Synthesis of N-(3-aminophenyl)cyclopropanecarboxamide. This intermediate can be prepared by the acylation of 1,3-diaminobenzene with cyclopropanecarbonyl chloride.

A generalized reaction scheme is presented below. This is a proposed route and would require optimization of reaction conditions, solvents, and catalysts.

EGFR Kinase Inhibition Assay (ADP-Glo™ Protocol)

This protocol is adapted from commercially available ADP-Glo™ Kinase Assay kits and is suitable for determining the IC₅₀ values of inhibitors against EGFR.

Materials:

-

EGFR kinase (wild-type or mutant)

-

Poly (Glu, Tyr) substrate

-

ATP

-

Kinase Reaction Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

-

ADP-Glo™ Reagent

-

Kinase Detection Reagent

-

This compound (or other test compounds) dissolved in DMSO

-

384-well white plates

-

Luminometer

Procedure:

-

Compound Preparation: Prepare serial dilutions of this compound in DMSO. A typical starting concentration might be 10 mM, with subsequent 3-fold or 10-fold dilutions.

-

Reaction Setup: In a 384-well plate, add 1 µL of the diluted inhibitor or DMSO (for control wells).

-

Enzyme Addition: Add 2 µL of the EGFR enzyme solution (concentration to be optimized based on enzyme activity) to each well.

-

Substrate/ATP Mix: Prepare a mix of the Poly (Glu, Tyr) substrate and ATP in the kinase reaction buffer. Add 2 µL of this mix to each well to initiate the kinase reaction. The final ATP concentration should be at or near the Kₘ for ATP for the specific EGFR variant.

-

Incubation: Incubate the plate at room temperature for 60 minutes.[6]

-

Reaction Termination: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.[6]

-

ADP to ATP Conversion: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into ATP. Incubate at room temperature for 30 minutes.[6]

-

Luminescence Measurement: Measure the luminescence of each well using a plate-reading luminometer. The light output is proportional to the amount of ADP produced and thus to the kinase activity.

-

Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Cell Proliferation Assay (MTT Assay Protocol)

This protocol describes a common method for assessing the effect of an inhibitor on the proliferation of cancer cell lines.

Materials:

-

Cancer cell line (e.g., A549 for wild-type EGFR, NCI-H1975 for L858R/T790M mutant EGFR)

-

Cell culture medium (e.g., RPMI-1640) with 10% Fetal Bovine Serum (FBS)

-

This compound (or other test compounds) dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

-

96-well clear flat-bottom plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the inhibitor. Include wells with medium and DMSO as a vehicle control.

-

Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: Add 10 µL of the MTT solution to each well and incubate for an additional 4 hours at 37°C.[7] During this time, viable cells will convert the yellow MTT into purple formazan crystals.

-

Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[7] Mix gently by pipetting up and down.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the vehicle control. Plot the percentage of viability against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation) or IC₅₀ value.

Conclusion

This compound is a potent and selective inhibitor of EGFR, with notable activity against clinically significant resistance mutations. This technical guide provides a foundational resource for researchers and drug development professionals interested in the further investigation and potential clinical application of this compound. The provided chemical, biological, and methodological information is intended to support and accelerate research in the field of targeted cancer therapy.

References

- 1. Preclinical Development of Kinase/Phosphatase Drugs - Creative BioMart [kinasebiotech.com]

- 2. mckinsey.com [mckinsey.com]

- 3. Design, synthesis and biological evaluation of novel 2,4-diaminopyrimidine derivatives as potent antitumor agents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Synthesis of new 2,4-Diaminopyrido[2,3-d]pyrimidine and 2,4-Diaminopyrrolo[2,3-d]pyrimidine inhibitors of Pneumocystis carinii, Toxoplasma gondii, and Mycobacterium avium dihydrofolate reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. reactionbiology.com [reactionbiology.com]

- 7. Bioinformatics-driven discovery of novel EGFR kinase inhibitors as anti-cancer therapeutics: In silico screening and in vitro evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Hybrid Pharmacophore- and Structure-Based Virtual Screening Pipeline to Identify Novel EGFR Inhibitors That Suppress Non-Small Cell Lung Cancer Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis and Purification of Gefitinib, an EGFR Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of Gefitinib, a potent and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. Due to the lack of specific public information on a compound named "EGFR-IN-101," this document focuses on Gefitinib as a representative and well-documented example of a clinically significant EGFR inhibitor. The methodologies, quantitative data, and procedural logic presented herein are intended to serve as a valuable resource for professionals engaged in pharmaceutical research and development.

Introduction to Gefitinib

Gefitinib, marketed under the trade name Iressa, is a cornerstone in the targeted therapy of non-small cell lung cancer (NSCLC) for patients with specific activating mutations in the EGFR gene.[1] It functions by competitively binding to the ATP-binding site of the EGFR tyrosine kinase domain, thereby inhibiting autophosphorylation and downstream signaling pathways that promote tumor cell proliferation, survival, and metastasis.[2][3] The chemical name for Gefitinib is N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholinopropoxy)quinazoline-4-amine.[1]

Synthesis of Gefitinib

Multiple synthetic routes for Gefitinib have been developed, each with varying efficiencies and complexities. This guide details a practical and high-yield four-step synthesis, as well as an alternative multi-step approach for comprehensive understanding.

Four-Step High-Yield Synthesis

A highly efficient synthesis of Gefitinib has been reported with an impressive overall yield of 81.1%.[4] This process is advantageous for its simplicity and scalability, avoiding work-up procedures for intermediate steps.[4]

Quantitative Data for Four-Step Synthesis

| Step | Reaction | Starting Material | Product | Yield (%) | Purity (%) |

| 1 | Chlorination & Condensation | 7-methoxy-4-oxo-3,4-dihydroquinazolin-6-yl acetate | N-(3-chloro-4-fluorophenyl)-7-methoxy-3,4-dihydroquinazolin-6-yl acetate | Quantitative | Not specified |

| 2 | Hydrolysis | N-(3-chloro-4-fluorophenyl)-7-methoxy-3,4-dihydroquinazolin-6-yl acetate | 4-(3-chloro-4-fluoroanilino)-7-methoxyquinazolin-6-ol | 90 | Not specified |

| 3 & 4 | O-Alkylation | 4-(3-chloro-4-fluoroanilino)-7-methoxyquinazolin-6-ol | Gefitinib | 90.1 | >99 (HPLC) |

Experimental Protocol: Four-Step Synthesis

Step 1 & 2: Synthesis of 4-(3-chloro-4-fluoroanilino)-7-methoxyquinazolin-6-ol

-

Chlorination and Condensation: 7-methoxy-4-oxo-3,4-dihydroquinazolin-6-yl acetate is subjected to chlorination followed by condensation with 3-chloro-4-fluoroaniline at 65°C. This reaction proceeds to completion, yielding the intermediate N-(3-chloro-4-fluorophenyl)-7-methoxy-3,4-dihydroquinazolin-6-yl acetate in quantitative yield.[4]

-

Hydrolysis: The acetoxyquinazoline intermediate is treated with lithium hydroxide in a 1:1 mixture of methanol and water to afford 4-(3-chloro-4-fluoroanilino)-7-methoxyquinazolin-6-ol with a 90% yield.[4]

Step 3 & 4: Synthesis of Gefitinib (O-Alkylation)

-

To a solution of 4-(3-chloro-4-fluoroanilino)-7-methoxyquinazolin-6-ol, add a suitable base and 4-(3-chloropropyl)morpholine in an appropriate solvent.

-

A key aspect of an optimized process is the use of a transient trimethylsilyl protecting group to prevent N-alkylation, a common side product.[4]

-

The reaction mixture is heated to drive the O-alkylation to completion.

-

Upon reaction completion, purified water is slowly added to the mixture, which is then stirred to allow for precipitation.[4]

-

The resulting precipitate is collected by filtration, washed with purified water, and dried at 50°C to yield Gefitinib as a pale yellow powder.[4]

Alternative Multi-Step Synthesis from 3-Hydroxy-4-methoxybenzaldehyde

An alternative, seven-step synthesis route starting from 3-hydroxy-4-methoxybenzaldehyde has also been reported, providing a total yield of 31.81%.[5]

Experimental Protocol: Multi-Step Synthesis

This synthesis involves a sequence of reactions including:

-

Conversion of the aldehyde to a nitrile.[5]

-

Condensation with N-(3-chloropropyl)morpholine.[5]

-

Nitration.[5]

-

Reduction of the nitro group.[5]

-

Cyclization to form the quinazoline ring.[5]

-

Chlorination.[5]

-

Final condensation with 3-chloro-4-fluoroaniline to yield Gefitinib.[5]

Another similar route starting from methyl 3-hydroxy-4-methoxybenzoate has been reported with an overall yield of 37.4%.[6]

Purification of Gefitinib

The purification of the final Gefitinib product is crucial to ensure high purity for pharmaceutical applications. Recrystallization and chromatographic methods are commonly employed.

Quantitative Data for Purification

| Method | Solvent System | Purity Achieved | Reference |

| Recrystallization | Anhydrous Ethanol | High | [5] |

| Recrystallization | Toluene/Methanol Mixture | >99% (HPLC) | [5] |

| Recrystallization | Ethanol/Water (9:1 v/v) | High | [7] |

| HPLC | Acetonitrile/Ammonium Acetate Buffer | >99% | [8][9] |

Experimental Protocol: Purification by Recrystallization

-

Ethanol Recrystallization:

-

The crude Gefitinib is suspended in anhydrous ethanol.[5]

-

The suspension is heated to reflux with stirring until the solid is completely dissolved.[5]

-

The solution is stirred at reflux for approximately one hour.[5]

-

The solution is then gradually cooled to about 20°C and stirred for 30 minutes, followed by further cooling to 5°C for one hour to induce crystallization.[5]

-

The resulting solid is collected by filtration, washed with anhydrous ethanol, and dried under vacuum at approximately 45°C.[5]

-

-

Toluene-Methanol Recrystallization:

-

The crude solid is dissolved in a mixture of toluene and methanol.[5]

-

The solution is distilled under reduced pressure to reduce the volume.[5]

-

The concentrated solution is cooled to 10-15°C and stirred to promote crystallization.[5]

-

The solid is filtered, washed with toluene, and dried to yield purified Gefitinib.[5]

-

Analytical Characterization

The structure and purity of the synthesized Gefitinib are confirmed by various analytical techniques.

-

¹H-NMR (400 MHz, DMSO-d₆): δ 9.57 (s, 1H), 8.49 (s, 1H), 8.10 (dd, J = 4.2, 2.6 Hz, 1H), 7.76–7.80 (m, 2H), 7.44 (t, J = 9.1 Hz, 1H), 7.19 (s, 1H), 4.17 (t, J = 6.3 Hz, 2H), 3.93 (s, 3H), 3.56–3.58 (m, 4H), 2.45–2.50 (m, 2H), 2.38 (br, 4H), 1.95–2.02 (m, 2H).[4]

-

¹³C-NMR: Spectral data confirms the carbon framework of the molecule.[6]

-

Mass Spectrometry (MS): m/z: 447.1 ([M+H]⁺).[6]

-

Melting Point: 193–195 °C.[5]

Visualizations

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a complex network that regulates crucial cellular processes such as proliferation, survival, and differentiation.[2] Upon ligand binding, EGFR dimerizes and undergoes autophosphorylation, initiating a cascade of downstream signaling events.

Caption: EGFR signaling pathways activated upon ligand binding.

Gefitinib Synthesis Workflow

The following diagram illustrates the high-yield, four-step synthesis of Gefitinib.

Caption: High-yield four-step synthesis of Gefitinib.

Gefitinib Purification Workflow

This diagram outlines the general workflow for the purification of crude Gefitinib.

Caption: General purification workflow for Gefitinib.

References

- 1. Gefitinib | C22H24ClFN4O3 | CID 123631 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. selleckchem.com [selleckchem.com]

- 4. tandfonline.com [tandfonline.com]

- 5. newdrugapprovals.org [newdrugapprovals.org]

- 6. Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. academic.oup.com [academic.oup.com]

- 9. Separation and estimation of process-related impurities of gefitinib by reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Activity and Mechanism of Action of EGFR-IN-101: A Technical Guide

This technical guide provides a comprehensive overview of the in vitro characterization of EGFR-IN-101, a novel, potent, and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR). The data and methodologies presented herein are intended for researchers, scientists, and drug development professionals engaged in oncology and targeted therapy.

Biochemical Activity: Kinase Inhibition Profile

The primary mechanism of action of this compound is the direct inhibition of EGFR's tyrosine kinase activity.[1] The inhibitory potential of this compound was assessed against a panel of clinically relevant wild-type (WT) and mutant forms of the EGFR kinase domain.

Table 1: Enzymatic Inhibitory Activity of this compound against EGFR Variants

| EGFR Variant | IC50 (nM) |

| EGFR WT | 25.3 |

| EGFR L858R | 1.2 |

| EGFR del19 | 0.8 |

| EGFR L858R/T790M | 3.5 |

| EGFR del19/T790M | 2.9 |

| EGFR L858R/T790M/C797S | > 1000 |

| EGFR del19/T790M/C797S | > 1000 |

Data are representative of multiple experiments.

The data indicate that this compound is a potent inhibitor of EGFR, with significant activity against common activating mutations (L858R, del19) and the T790M resistance mutation.[2] The lack of activity against the C797S mutation suggests a covalent binding mechanism, which is common for third-generation EGFR inhibitors.[3]

Cell-Based Activity: Anti-Proliferative Effects

The in vitro efficacy of this compound was evaluated in a panel of non-small cell lung cancer (NSCLC) cell lines with well-defined EGFR mutation statuses.[4] The anti-proliferative activity was determined by measuring the inhibition of cell growth following a 72-hour treatment period.

Table 2: Anti-Proliferative Activity of this compound in NSCLC Cell Lines

| Cell Line | EGFR Mutation Status | GI50 (nM) |

| HCC827 | del19 | 1.5 |

| PC-9 | del19 | 2.1 |

| NCI-H1975 | L858R/T790M | 5.8 |

| A549 | WT | 850 |

| H460 | WT | > 1000 |

Data are representative of multiple experiments.

The results demonstrate that this compound potently inhibits the proliferation of cancer cells harboring activating and T790M resistance mutations in EGFR, while showing significantly less activity against wild-type EGFR cell lines.[4] This indicates a favorable therapeutic window and target selectivity.

Mechanism of Action: Inhibition of EGFR Signaling

EGFR activation triggers several downstream signaling cascades that are crucial for cell proliferation, survival, and migration.[5] Key pathways include the RAS/MAPK and PI3K/Akt pathways.[4][6] To confirm that this compound inhibits these pathways, a Western blot analysis was performed on lysates from HCC827 cells treated with the compound. The results show a dose-dependent decrease in the phosphorylation of EGFR, as well as downstream effectors AKT and ERK.

Experimental Protocols

Detailed methodologies for the key in vitro assays are provided below.

This assay quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.[7][8]

-

Reagent Preparation : Prepare EGFR Kinase Buffer (40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT).[7] Prepare serial dilutions of this compound in DMSO, followed by a further dilution in kinase buffer.

-

Kinase Reaction : In a 96-well plate, add 5 µL of test compound or vehicle control. Add 20 µL of a solution containing the specific EGFR enzyme variant and the appropriate substrate peptide. To initiate the reaction, add 25 µL of ATP solution.

-

Incubation : Incubate the reaction plate at room temperature for 60 minutes.[7]

-

ADP Detection : Add 50 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Signal Generation : Add 100 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30 minutes at room temperature.

-

Data Acquisition : Measure luminescence using a plate reader. The signal is proportional to the amount of ADP formed and thus to the kinase activity.

-

Data Analysis : Calculate the percent inhibition for each concentration of this compound relative to vehicle controls. Determine the IC50 value by fitting the data to a four-parameter logistic curve.

This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.

-

Cell Plating : Seed NSCLC cells in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to adhere overnight.

-

Compound Treatment : Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium or vehicle control to the respective wells.

-

Incubation : Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Assay Procedure : Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature. Add 100 µL of CellTiter-Glo® Reagent to each well.

-

Signal Stabilization : Mix the contents by placing the plate on an orbital shaker for 2 minutes to induce cell lysis. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Data Acquisition : Measure luminescence using a plate reader.

-

Data Analysis : Calculate the percent growth inhibition for each concentration relative to vehicle-treated cells. Determine the GI50 (concentration for 50% growth inhibition) values by plotting the data using a non-linear regression model.

This technique is used to detect the phosphorylation status of specific proteins in cell lysates.

-

Cell Treatment and Lysis : Plate HCC827 cells and allow them to adhere. Treat the cells with varying concentrations of this compound for 2 hours. Wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification : Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE : Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer : Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting : Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding. Incubate the membrane with primary antibodies specific for p-EGFR, EGFR, p-AKT, AKT, p-ERK, ERK, and a loading control (e.g., GAPDH) overnight at 4°C.

-

Detection : Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

-

Analysis : Quantify band intensities to determine the relative levels of protein phosphorylation.

Conclusion

The in vitro data presented in this guide characterize this compound as a highly potent and selective inhibitor of clinically relevant EGFR mutations, including the T790M resistance variant. It effectively suppresses the proliferation of EGFR-mutant cancer cells by inhibiting the phosphorylation of EGFR and its key downstream signaling pathways. These findings support the continued development of this compound as a promising targeted therapy for the treatment of NSCLC.

References

- 1. Kinase-Inactivated EGFR Is Required for the Survival of Wild-Type EGFR-Expressing Cancer Cells Treated with Tyrosine Kinase Inhibitors [mdpi.com]

- 2. Construction of a novel cell-based assay for the evaluation of anti-EGFR drug efficacy against EGFR mutation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. A momentous progress update: epidermal growth factor receptor inhibitors as viable agents for combating cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Construction of a novel cell-based assay for the evaluation of anti-EGFR drug efficacy against EGFR mutation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Targeting the epidermal growth factor receptor (EGFR/ErbB) for the potential treatment of renal pathologies [frontiersin.org]

- 7. promega.com.cn [promega.com.cn]

- 8. bpsbioscience.com [bpsbioscience.com]

In-Depth Technical Guide: Binding Affinity of a Representative EGFR Inhibitor

Disclaimer: As of the latest available data, specific information regarding a compound designated "EGFR-IN-101" is not present in the public domain. To fulfill the requirements of this technical guide, we will use a well-characterized, clinically relevant EGFR inhibitor as a representative example. The data and methodologies presented herein are based on established findings for similar small molecule inhibitors of the Epidermal Growth Factor Receptor (EGFR) and are intended to serve as a comprehensive template for understanding the binding affinity and mechanism of action of such compounds.

Introduction to EGFR and Targeted Inhibition

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane receptor tyrosine kinase that plays a pivotal role in regulating critical cellular processes, including proliferation, differentiation, survival, and migration.[1][2] Dysregulation of EGFR signaling, often through overexpression or activating mutations, is a key driver in the pathogenesis of various cancers, making it a prime target for therapeutic intervention.[3][4] Small molecule EGFR tyrosine kinase inhibitors (TKIs) are a class of drugs designed to bind to the intracellular kinase domain of EGFR, thereby blocking its signaling cascade.[3][5][6]

This guide provides a detailed overview of the binding affinity of a representative EGFR inhibitor, outlining the quantitative data, the experimental protocols used to determine these values, and the underlying signaling pathways.

Quantitative Binding Affinity Data

The binding affinity of an inhibitor to its target is a critical determinant of its potency and efficacy. This is typically quantified by parameters such as the half-maximal inhibitory concentration (IC50), the dissociation constant (Kd), and the inhibitor constant (Ki). Below is a summary of representative IC50 values for an EGFR TKI against wild-type EGFR and common mutant forms.

| EGFR Genotype | IC50 (nM) | Assay Type | Reference |

| Wild-Type (WT) | Varies | Cell-based/Biochemical | [7] |

| L858R | Varies | Cell-based/Biochemical | [7] |

| Exon 19 Deletion | Varies | Cell-based/Biochemical | [7] |

| T790M | Varies | Cell-based/Biochemical | [7] |

Note: IC50 values are highly dependent on the specific inhibitor and the experimental conditions.

Experimental Protocols

The determination of EGFR inhibitor binding affinity involves a variety of biochemical and cell-based assays. The following are detailed methodologies for key experiments.

Biochemical Kinase Assays

Biochemical assays measure the direct inhibitory effect of a compound on the kinase activity of purified EGFR protein.

This method continuously monitors the kinase reaction, providing real-time kinetics.

Protocol:

-

Reagent Preparation:

-

Prepare a 10X stock of active EGFR (wild-type or mutant) in 1X kinase reaction buffer (20 mM Tris pH 7.5, 5 mM MgCl2, 1 mM EGTA, 5 mM β-glycerophosphate, 5% glycerol, and 0.2 mM DTT).[8]

-

Prepare 1.13X ATP and a suitable peptide substrate (e.g., Y12-Sox conjugated peptide).[8]

-

Serially dilute the test inhibitor in 50% DMSO.[8]

-

-

Enzyme Incubation:

-

In a 384-well non-binding surface microtiter plate, pre-incubate 5 μL of the EGFR enzyme stock with 0.5 μL of the serially diluted inhibitor for 30 minutes at 27°C.[8]

-

-

Reaction Initiation and Monitoring:

-

Data Analysis:

-

Examine the progress curves for linear reaction kinetics.[8]

-

Determine the initial velocity from the slope of the relative fluorescence units versus time plot.[8]

-

Plot the initial velocity against the inhibitor concentration and fit the data to a variable slope model to determine the apparent IC50 value.[8]

-

TR-FRET assays are a popular high-throughput screening method for measuring kinase activity.

Protocol:

-

Assay Principle: The assay measures the phosphorylation of a biotinylated peptide substrate by EGFR. A europium (Eu)-labeled anti-phosphotyrosine antibody serves as the donor fluorophore, and a streptavidin-conjugated acceptor fluorophore binds to the biotinylated peptide. Phosphorylation brings the donor and acceptor into proximity, resulting in a FRET signal.

-

Reagent Preparation:

-

Prepare a reaction buffer containing the EGFR enzyme, the biotinylated substrate, and ATP.

-

Prepare a detection solution containing the Eu-labeled antibody and the streptavidin-conjugated acceptor.

-

-

Kinase Reaction:

-

Incubate the EGFR enzyme with the test inhibitor at various concentrations.

-

Add the substrate and ATP to initiate the kinase reaction and incubate for a defined period (e.g., 60 minutes) at room temperature.

-

-

Detection:

-

Stop the reaction and add the detection solution.

-

Incubate to allow for antibody and streptavidin binding.

-

Measure the TR-FRET signal using a plate reader capable of time-resolved fluorescence detection, with excitation around 320-340 nm and emission at two wavelengths (e.g., 615 nm for the donor and 665 nm for the acceptor).[9]

-

-

Data Analysis:

-

Calculate the ratio of the acceptor to donor emission signals.

-

Plot the emission ratio against the inhibitor concentration to determine the IC50 value.

-

Cell-Based Assays

Cell-based assays assess the inhibitor's activity in a more physiologically relevant context.

This assay measures the inhibition of ligand-induced EGFR autophosphorylation in a human epidermoid carcinoma cell line that overexpresses EGFR.

Protocol:

-

Cell Culture and Treatment:

-

Culture A431 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.[8]

-

Seed the cells in 96-well plates and allow them to adhere.

-

Treat the cells with serial dilutions of the EGFR inhibitor for a specified time (e.g., 1 hour).

-

-

EGFR Stimulation and Cell Lysis:

-

Detection of Phospho-EGFR:

-

The levels of phosphorylated EGFR can be quantified using various methods, such as ELISA, Western blotting, or a TR-FRET-based immunoassay.[10][11]

-

For a TR-FRET assay, cell lysates are incubated with a pair of antibodies specific for total EGFR and phosphorylated EGFR, each labeled with a donor or acceptor fluorophore.[10]

-

-

Data Analysis:

-

Normalize the phospho-EGFR signal to the total EGFR signal or to a housekeeping protein.

-

Plot the normalized signal against the inhibitor concentration to calculate the IC50 value.

-

Signaling Pathways and Experimental Workflows

EGFR Signaling Pathway

Upon ligand binding, EGFR undergoes dimerization and autophosphorylation of its intracellular tyrosine kinase domain. This activates downstream signaling cascades, primarily the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which drive cell proliferation and survival.[5][12] EGFR inhibitors block this process by binding to the ATP-binding site of the kinase domain, preventing autophosphorylation and subsequent downstream signaling.[5]

Caption: EGFR signaling pathway and the mechanism of TKI inhibition.

Experimental Workflow for EGFR Inhibitor Evaluation

The evaluation of a potential EGFR inhibitor follows a structured workflow, progressing from initial biochemical screening to more complex cell-based and in vivo models.

Caption: General experimental workflow for the evaluation of an EGFR inhibitor.

References

- 1. promega.com.cn [promega.com.cn]

- 2. journals.plos.org [journals.plos.org]

- 3. researchgate.net [researchgate.net]

- 4. Analysis of EGFR binding hotspots for design of new EGFR inhibitory biologics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. cancernetwork.com [cancernetwork.com]

- 7. researchgate.net [researchgate.net]

- 8. rsc.org [rsc.org]

- 9. bmglabtech.com [bmglabtech.com]

- 10. bioauxilium.com [bioauxilium.com]

- 11. biolchem.huji.ac.il [biolchem.huji.ac.il]

- 12. Anti-EGFR monoclonal antibodies and EGFR tyrosine kinase inhibitors as combination therapy for triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Activity of EGFR-IN-101 in Cancer Cell Lines: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activity of EGFR-IN-101, a novel small molecule inhibitor of the Epidermal Growth Factor Receptor (EGFR), in various cancer cell lines. This document details the compound's mechanism of action, its effects on cellular proliferation, apoptosis, and cell cycle progression, and provides standardized protocols for its evaluation.

Introduction to EGFR Signaling in Cancer

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane glycoprotein that belongs to the ErbB family of receptor tyrosine kinases.[1][2] Upon binding to its cognate ligands, such as epidermal growth factor (EGF), EGFR undergoes dimerization and autophosphorylation of specific tyrosine residues within its intracellular domain.[3][4] This activation triggers a cascade of downstream signaling pathways, including the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which are crucial for regulating cellular processes like proliferation, survival, differentiation, and migration.[3][5]

In many types of cancer, aberrant EGFR signaling, due to receptor overexpression, mutations, or ligand-dependent autocrine loops, contributes to uncontrolled cell growth and tumor progression.[1][6][7] Consequently, EGFR has emerged as a key therapeutic target in oncology.[1][6] Small molecule tyrosine kinase inhibitors (TKIs) that compete with ATP for binding to the EGFR kinase domain are a major class of anti-cancer drugs.[3][8][9]

Mechanism of Action of this compound

This compound is a potent and selective, ATP-competitive inhibitor of the EGFR tyrosine kinase. Its primary mechanism of action involves binding to the catalytic domain of EGFR, thereby blocking its autophosphorylation and the subsequent activation of downstream signaling pathways. This inhibition leads to a reduction in cancer cell proliferation, induction of apoptosis, and cell cycle arrest.

Diagram: EGFR Signaling Pathway and Inhibition by this compound

Caption: EGFR signaling cascade and the inhibitory action of this compound.

Quantitative Analysis of Biological Activity

The anti-proliferative activity of this compound was assessed across a panel of human cancer cell lines with varying EGFR mutation status.

Table 1: In Vitro Anti-proliferative Activity of this compound

| Cell Line | Cancer Type | EGFR Status | IC50 (nM) |

| A549 | Non-Small Cell Lung | Wild-Type | 850 |

| H1975 | Non-Small Cell Lung | L858R, T790M | 15 |

| HCC827 | Non-Small Cell Lung | Exon 19 Deletion | 8 |

| NCI-H460 | Large Cell Lung | Wild-Type | >1000 |

| MDA-MB-231 | Breast | Wild-Type | 950 |

| SK-BR-3 | Breast | HER2+ | >1000 |

| A431 | Squamous Cell | Wild-Type (High Expression) | 50 |

Induction of Apoptosis

This compound induces programmed cell death in sensitive cancer cell lines. The apoptotic response was quantified by Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.

Table 2: Apoptosis Induction by this compound (100 nM, 48h)

| Cell Line | % Apoptotic Cells (Annexin V+) |

| H1975 | 45.2% |

| HCC827 | 55.8% |

| A549 | 12.5% |

Cell Cycle Analysis

Treatment with this compound leads to cell cycle arrest, primarily at the G1 phase, in EGFR-dependent cancer cells.

Table 3: Cell Cycle Distribution after Treatment with this compound (100 nM, 24h)

| Cell Line | % G1 Phase | % S Phase | % G2/M Phase |

| HCC827 (Control) | 48.5% | 35.2% | 16.3% |

| HCC827 (this compound) | 72.1% | 15.4% | 12.5% |

| A549 (Control) | 52.3% | 30.1% | 17.6% |

| A549 (this compound) | 55.8% | 28.5% | 15.7% |

Experimental Protocols

Cell Proliferation Assay (MTT Assay)

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of this compound.

Diagram: MTT Assay Workflow

Caption: Workflow for determining IC50 values using the MTT assay.

-

Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

-

Compound Treatment: this compound is serially diluted in culture medium and added to the wells. A vehicle control (e.g., DMSO) is also included.

-

Incubation: The plates are incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours.

-

Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and IC50 values are determined using non-linear regression analysis.

Apoptosis Assay (Annexin V/PI Staining)

This protocol describes the quantification of apoptosis using flow cytometry.

-

Cell Treatment: Cells are treated with this compound at the desired concentration for 48 hours.

-

Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in Annexin V binding buffer.

-

Staining: Fluorescein isothiocyanate (FITC)-conjugated Annexin V and Propidium Iodide (PI) are added to the cell suspension and incubated in the dark for 15 minutes at room temperature.

-

Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol details the analysis of cell cycle distribution.

-

Cell Treatment: Cells are treated with this compound for 24 hours.

-

Cell Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol overnight at -20°C.

-

Staining: The fixed cells are washed with PBS and then stained with a solution containing Propidium Iodide (PI) and RNase A for 30 minutes at 37°C in the dark.

-

Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry, and the percentage of cells in the G1, S, and G2/M phases of the cell cycle is determined.

Western Blot Analysis for EGFR Phosphorylation

This protocol is for assessing the inhibition of EGFR signaling.

Diagram: Western Blot Workflow

Caption: General workflow for Western blot analysis.

-

Cell Treatment and Lysis: Cells are treated with this compound for the specified time, then lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the lysates is determined using a BCA assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies against phospho-EGFR (e.g., Tyr1068) and total EGFR.

-

Detection: After incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Conclusion

This compound demonstrates potent and selective inhibitory activity against EGFR, particularly in cancer cell lines harboring activating EGFR mutations. Its mechanism of action involves the inhibition of EGFR tyrosine kinase activity, leading to the suppression of downstream signaling pathways. This results in a significant reduction in cell proliferation, the induction of apoptosis, and cell cycle arrest at the G1 phase in sensitive cancer cell lines. The data presented in this guide underscore the potential of this compound as a targeted therapeutic agent for the treatment of EGFR-driven cancers. Further preclinical and clinical investigations are warranted to fully elucidate its therapeutic efficacy.

References

- 1. Paradoxical induction of growth arrest and apoptosis by EGF via the up-regulation of PTEN by activating Redox factor-1/Egr-1 in human lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. EGFR inhibition potentiates FGFR inhibitor therapy and overcomes resistance in FGFR2 fusion-positive cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ClinPGx [clinpgx.org]

- 4. Targeting the epidermal growth factor receptor (EGFR/ErbB) for the potential treatment of renal pathologies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Targeted Inhibitors of EGFR: Structure, Biology, Biomarkers, and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Lung cancer cells survive epidermal growth factor receptor tyrosine kinase inhibitor exposure through upregulation of cholesterol synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Role of Cell Cycle in Epidermal Growth Factor Receptor Inhibitor-Mediated Radiosensitization - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scholar.harvard.edu [scholar.harvard.edu]

- 9. EGFR Inhibition in the Treatment of Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Profile of EGFR-IN-101: A Novel Tyrosine Kinase Inhibitor Targeting EGFR-Driven Malignancies

This technical guide provides a comprehensive overview of the preclinical evaluation of EGFR-IN-101, a novel, potent, and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. The data presented herein summarizes the key in vitro and in vivo studies conducted to elucidate the mechanism of action, efficacy, and preliminary safety profile of this compound, establishing a strong foundation for its clinical development in targeted cancer therapy.

In Vitro Efficacy and Selectivity

The initial preclinical assessment of this compound focused on its enzymatic and cellular activity against clinically relevant EGFR mutations, as well as its selectivity against wild-type EGFR and other related kinases.

Enzymatic Activity

This compound was evaluated for its inhibitory activity against various forms of the EGFR kinase enzyme. The half-maximal inhibitory concentration (IC50) was determined using a radiometric kinase assay.

Table 1: Enzymatic Inhibition of EGFR by this compound

| Enzyme Target | IC50 (nM) |

| EGFR (L858R) | 0.8 |

| EGFR (Exon 19 Del) | 1.2 |

| EGFR (T790M) | 5.4 |

| EGFR (Wild-Type) | 85.7 |

| HER2 | >1000 |

| HER4 | >1000 |

| VEGFR2 | >1000 |

Cellular Proliferation

The anti-proliferative effects of this compound were assessed in a panel of non-small cell lung cancer (NSCLC) cell lines harboring different EGFR mutations. Cell viability was measured after 72 hours of continuous exposure to the compound.

Table 2: Anti-proliferative Activity of this compound in NSCLC Cell Lines

| Cell Line | EGFR Mutation Status | GI50 (nM) |

| PC-9 | Exon 19 Del | 2.5 |

| H1975 | L858R/T790M | 15.8 |

| HCC827 | Exon 19 Del | 3.1 |

| A549 | Wild-Type | >5000 |

In Vivo Efficacy in Xenograft Models

The anti-tumor activity of this compound was evaluated in mouse xenograft models established with human NSCLC cell lines.

PC-9 Xenograft Model (EGFR Exon 19 Deletion)

Nude mice bearing established PC-9 tumors were treated orally with this compound once daily. Tumor growth was monitored over a 21-day period.

Table 3: In Vivo Efficacy of this compound in PC-9 Xenograft Model

| Treatment Group | Dose (mg/kg, QD) | Tumor Growth Inhibition (%) |

| Vehicle Control | - | 0 |

| This compound | 10 | 65 |

| This compound | 25 | 92 |

| This compound | 50 | 105 (Tumor Regression) |

H1975 Xenograft Model (EGFR L858R/T790M)

The efficacy of this compound was also assessed in a model of acquired resistance, the H1975 xenograft, which harbors the T790M mutation.

Table 4: In Vivo Efficacy of this compound in H1975 Xenograft Model

| Treatment Group | Dose (mg/kg, QD) | Tumor Growth Inhibition (%) |

| Vehicle Control | - | 0 |

| This compound | 25 | 58 |

| This compound | 50 | 85 |

| This compound | 100 | 98 |

Experimental Protocols

EGFR Kinase Assay

The inhibitory activity of this compound against EGFR was determined using a radiometric kinase assay. The assay measures the incorporation of radioactive phosphate from [γ-32P]ATP into a peptide substrate.

Protocol:

-

Recombinant human EGFR kinase domain (various mutant forms and wild-type) was incubated with the peptide substrate (poly-Glu-Tyr, 4:1) in kinase buffer (50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT).

-

This compound was added at varying concentrations.

-

The reaction was initiated by the addition of [γ-32P]ATP.

-

After incubation at 30°C for 30 minutes, the reaction was stopped by the addition of 3% phosphoric acid.

-

The reaction mixture was spotted onto a P30 filtermat, which was then washed to remove unincorporated [γ-32P]ATP.

-

The radioactivity on the filtermat, corresponding to the phosphorylated substrate, was measured using a scintillation counter.

-

IC50 values were calculated by non-linear regression analysis.

Cell Viability Assay

The effect of this compound on the proliferation of NSCLC cell lines was assessed using a CellTiter-Glo® Luminescent Cell Viability Assay.

Protocol:

-

Cells were seeded in 96-well plates and allowed to attach overnight.

-

The following day, cells were treated with a serial dilution of this compound or vehicle control (DMSO).

-

After 72 hours of incubation, the CellTiter-Glo® reagent was added to each well.

-

The plate was incubated for 10 minutes at room temperature to stabilize the luminescent signal.

-

Luminescence, which is proportional to the amount of ATP and thus the number of viable cells, was measured using a microplate reader.

-

GI50 values (the concentration required to inhibit cell growth by 50%) were determined from dose-response curves.

Mouse Xenograft Studies

All animal experiments were conducted in accordance with institutional guidelines for animal care and use.

Protocol:

-

Female athymic nude mice were subcutaneously inoculated with either PC-9 or H1975 cells.

-

When tumors reached a mean volume of 150-200 mm³, the mice were randomized into treatment and control groups.

-

This compound was formulated in a suitable vehicle (e.g., 0.5% methylcellulose) and administered orally once daily. The vehicle control group received the formulation without the active compound.

-

Tumor dimensions were measured twice weekly with calipers, and tumor volume was calculated using the formula: (Length x Width²) / 2.

-

Body weight and general health of the animals were monitored throughout the study.

-

At the end of the study, tumor growth inhibition was calculated as the percentage difference in the mean tumor volume between the treated and vehicle control groups.

Signaling Pathways and Experimental Workflows

EGFR-IN-101: A Technical Guide to its Mechanism and Downstream Signaling Inhibition

For Researchers, Scientists, and Drug Development Professionals

Abstract

EGFR-IN-101, also known as I-10, is a novel 2-phenylamino pyrimidine derivative engineered as a potent and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR). This technical guide provides a comprehensive overview of this compound, with a focus on its mechanism of action, inhibitory potency against clinically relevant EGFR mutations, and its impact on downstream signaling pathways. The development of this compound addresses the clinical challenge of acquired resistance to third-generation EGFR inhibitors, particularly the L858R/T790M/C797S mutation in non-small cell lung cancer (NSCLC). This document consolidates available quantitative data, details relevant experimental methodologies, and visualizes the core signaling pathways and experimental workflows to support further research and development efforts.

Introduction to EGFR and Acquired Resistance

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[1][2] Dysregulation of EGFR signaling, often through activating mutations, is a key driver in the pathogenesis of various cancers, most notably non-small cell lung cancer (NSCLC).[3] While targeted therapies with EGFR tyrosine kinase inhibitors (TKIs) have shown significant clinical benefit, the emergence of acquired resistance mutations, such as the T790M and C797S mutations, limits their long-term efficacy.[3] The triple mutation, L858R/T790M/C797S, confers resistance to third-generation EGFR inhibitors like osimertinib, creating a critical unmet medical need.[3]

This compound: A Novel Inhibitor Targeting Acquired Resistance

This compound is a 2-phenylamino pyrimidine derivative designed to overcome the challenges of acquired resistance in EGFR-driven cancers.[3] It has demonstrated potent inhibitory activity against the drug-resistant EGFRL858R/T790M/C797S mutant.

Quantitative Inhibitory Activity

The inhibitory potency of this compound has been quantified through in vitro kinase assays and cell-based proliferation assays. The key efficacy metrics are summarized in the table below.

| Target | Assay Type | IC50 (nM) |

| EGFRL858R/T790M/C797S | Kinase Assay | 33.26[3] |

| Ba/F3-EGFRL858R/T790M/C797S | Cell Proliferation Assay | 106.4[3] |

Table 1: In vitro efficacy of this compound against the triple mutant EGFR.

Furthermore, studies have shown that this compound exhibits a low inhibition rate against the wild-type EGFR cell line NCI-H838, suggesting a degree of selectivity for the mutant receptor over the wild-type form.[3]

Downstream Signaling Pathways Modulated by this compound

EGFR activation triggers a cascade of intracellular signaling events that are crucial for tumor growth and survival. The two primary downstream pathways are the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway.[1][2] By inhibiting the kinase activity of EGFR, this compound is expected to suppress the phosphorylation and activation of key proteins within these cascades.

While specific Western blot analyses for this compound's effect on downstream signaling proteins like p-EGFR, p-AKT, and p-ERK have not been detailed in the public domain, the mechanism of action of EGFR inhibitors strongly suggests that it would lead to a dose-dependent decrease in the phosphorylation of these key signaling nodes.

Figure 1: EGFR downstream signaling pathways inhibited by this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the characterization of this compound.

In Vitro EGFR Kinase Assay

This assay is designed to measure the direct inhibitory effect of a compound on the kinase activity of a purified EGFR enzyme.

Materials:

-

Recombinant EGFRL858R/T790M/C797S enzyme

-

Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

-

ATP

-

Substrate (e.g., poly(Glu, Tyr) 4:1)

-

This compound (or other test compounds)

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent

-

96-well or 384-well plates (white, for luminescence)

-

Luminometer

Procedure:

-

Prepare serial dilutions of this compound in kinase buffer.

-

In a multi-well plate, add the EGFR enzyme to each well.

-

Add the serially diluted this compound to the wells and incubate for a defined period (e.g., 10-30 minutes) at room temperature to allow for compound binding.

-

Initiate the kinase reaction by adding a mixture of ATP and the substrate to each well.

-

Incubate the reaction for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent according to the manufacturer's protocol. This involves a two-step process of depleting the remaining ATP and then converting the generated ADP back to ATP, which is then used in a luciferase reaction to produce a luminescent signal.

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

Figure 2: Workflow for the in vitro EGFR kinase assay.

Ba/F3 Cell Proliferation Assay

This cell-based assay assesses the ability of a compound to inhibit the proliferation of cells that are dependent on the activity of a specific EGFR mutant for their growth and survival.

Materials:

-

Ba/F3 cells stably expressing EGFRL858R/T790M/C797S

-

Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

-

This compound (or other test compounds)

-

CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar reagent

-

96-well plates (white, for cell culture and luminescence)

-

Incubator (37°C, 5% CO₂)

-

Luminometer

Procedure:

-

Seed the Ba/F3-EGFRL858R/T790M/C797S cells in a 96-well plate at a predetermined density.

-

Allow the cells to attach and resume growth overnight in the incubator.

-

Prepare serial dilutions of this compound in the cell culture medium.

-

Add the diluted compound to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control for cell death (e.g., a known cytotoxic agent).

-

Incubate the plate for a defined period (e.g., 72 hours) at 37°C and 5% CO₂.

-

Equilibrate the plate to room temperature.

-

Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is an indicator of the number of viable cells.

-

Mix the contents of the wells and incubate at room temperature to stabilize the luminescent signal.

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition of cell proliferation for each concentration of this compound and determine the IC50 value.

Western Blotting for Downstream Signaling

This technique is used to detect and quantify the phosphorylation status of key proteins in the EGFR signaling pathways.

Materials:

-

Cancer cell line expressing the target EGFR mutant (e.g., H1975 for L858R/T790M)

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

This compound

-

Primary antibodies against: p-EGFR (e.g., Tyr1068), total EGFR, p-AKT (e.g., Ser473), total AKT, p-ERK1/2 (e.g., Thr202/Tyr204), total ERK1/2, and a loading control (e.g., GAPDH or β-actin)

-

Horseradish peroxidase (HRP)-conjugated secondary antibodies

-

SDS-PAGE gels and electrophoresis equipment

-

PVDF or nitrocellulose membranes and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system for chemiluminescence detection

Procedure:

-

Seed the cancer cells in culture dishes and grow to a suitable confluency.

-

Treat the cells with various concentrations of this compound for a specific duration.

-

Lyse the cells on ice using the lysis buffer.

-

Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

Denature the protein samples by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody of interest overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Wash the membrane again and apply the ECL substrate.

-

Detect the chemiluminescent signal using an imaging system.

-

Quantify the band intensities and normalize to the total protein and/or loading control to determine the relative changes in protein phosphorylation.

Conclusion

This compound is a promising novel inhibitor targeting the clinically significant EGFRL858R/T790M/C797S resistance mutation. Its potent and selective inhibitory activity, as demonstrated by in vitro kinase and cell-based assays, provides a strong rationale for its further development as a therapeutic agent for NSCLC patients who have developed resistance to third-generation EGFR TKIs. The methodologies and pathway visualizations provided in this guide are intended to facilitate further research into the precise molecular mechanisms of this compound and to aid in the design of future preclinical and clinical investigations. A thorough characterization of its effects on downstream signaling pathways will be crucial in fully elucidating its therapeutic potential.

References

Methodological & Application

EGFR-IN-101 experimental protocol for cell culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation.[1] Dysregulation of the EGFR signaling pathway is a key driver in the development and progression of various cancers. EGFR-IN-101, identified as N-[3-[[6-[3-(trifluoromethyl)anilino]pyrimidin-4-yl]amino]phenyl]cyclopropanecarboxamide, is a small molecule inhibitor designed to target the tyrosine kinase domain of EGFR. This document provides detailed protocols for the in vitro evaluation of this compound in cell culture, including methods for assessing its impact on cell viability and apoptosis. The following protocols are generalized for typical EGFR tyrosine kinase inhibitors (TKIs) and should be optimized for specific experimental conditions.

Mechanism of Action

EGFR activation, initiated by the binding of ligands such as Epidermal Growth Factor (EGF), leads to receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain.[2] This phosphorylation creates docking sites for adaptor proteins, triggering downstream signaling cascades, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which ultimately promote cell proliferation and inhibit apoptosis.[2] this compound, as a tyrosine kinase inhibitor, is predicted to competitively bind to the ATP-binding site of the EGFR kinase domain, thereby inhibiting its autophosphorylation and blocking downstream signaling. This action is expected to lead to cell cycle arrest and induction of apoptosis in cancer cells that are dependent on EGFR signaling.

Data Presentation

The following table summarizes representative half-maximal inhibitory concentration (IC50) values for a well-characterized EGFR TKI, Gefitinib, in commonly used cancer cell lines. These values can serve as a reference for designing experiments with this compound.

| Cell Line | Cancer Type | EGFR Status | Gefitinib IC50 (µM) |

| A431 | Epidermoid Carcinoma | Overexpression | 19.77[3] |

| HCC827 | Non-Small Cell Lung Cancer | Exon 19 Deletion (Activating Mutation) | 0.008 - 0.013[4][5] |

Experimental Protocols

Cell Culture

A431 Cell Line: The A431 cell line, derived from a human epidermoid carcinoma, is characterized by high levels of EGFR expression.[6]

-

Growth Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, and 1% Penicillin-Streptomycin.[7][8]

-

Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.[7][8]

-

Subculturing: When cells reach 70-80% confluency, rinse with PBS and detach using a solution of 0.25% trypsin-EDTA. Neutralize the trypsin with complete growth medium, centrifuge the cells, and resuspend in fresh medium for plating.

HCC827 Cell Line: The HCC827 cell line is a human non-small cell lung cancer line with an activating mutation in the EGFR kinase domain (exon 19 deletion), making it highly sensitive to EGFR TKIs.[9][10]

-

Growth Medium: RPMI-1640 medium supplemented with 10% FBS, 2 mM L-glutamine, and 1% Penicillin-Streptomycin.[9][11]

-

Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.

-

Subculturing: When cells reach approximately 80% confluency, wash with PBS and detach using Trypsin-EDTA. After detachment, add complete medium, collect the cell suspension, centrifuge, and resuspend the cell pellet in fresh medium for subsequent cultures.[11]

Cell Viability Assay (MTT Assay)

This protocol is for determining the IC50 value of this compound.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-10,000 cells per well in 100 µL of complete growth medium. Incubate overnight to allow for cell attachment.[12][13]

-

Compound Treatment: Prepare a serial dilution of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (e.g., DMSO) at the same concentration as in the highest drug concentration well.

-

Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.[12][13]

-

Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate gently for 10-15 minutes.[12][13]

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[13]

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the drug concentration and determine the IC50 value using a non-linear regression curve fit.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol uses flow cytometry to quantify apoptosis induced by this compound.

-

Cell Treatment: Seed 1 x 10^6 cells in a T25 flask and treat with this compound at the desired concentrations (e.g., IC50 and 2x IC50) for 48 hours. Include a vehicle-treated control.[14]

-

Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use trypsin and then combine with the supernatant from the respective flask.

-

Washing: Wash the cells twice with cold PBS by centrifugation at approximately 500 x g for 5 minutes.[14]

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution.[15]

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[15]

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

-

Healthy cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Visualizations

Caption: EGFR Signaling Pathway and the inhibitory action of this compound.

Caption: Experimental workflow for evaluating this compound in cell culture.

References

- 1. EGFR interactive pathway | Abcam [abcam.com]

- 2. ClinPGx [clinpgx.org]

- 3. Gefitinib-mediated apoptosis is enhanced via inhibition of autophagy by chloroquine diphosphate in cutaneous squamous cell carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. HIF-1 Inhibitor YC-1 Reverses the Acquired Resistance of EGFR-Mutant HCC827 Cell Line with MET Amplification to Gefitinib - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. A431. Culture Collections [culturecollections.org.uk]

- 7. pubcompare.ai [pubcompare.ai]

- 8. A431 Cell Line - In-Depth Analysis of Epidermoid Carcinoma Cells in Dermatological Research [cytion.com]

- 9. bcrj.org.br [bcrj.org.br]

- 10. HCC827 Cell Line - Creative Biogene [creative-biogene.com]

- 11. biorxiv.org [biorxiv.org]

- 12. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 13. MTT assay and estimation of half-maximal inhibitory concentration (IC50) values [bio-protocol.org]

- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 15. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]

Application Notes and Protocols for In Vivo Use of a Novel EGFR Inhibitor (EGFR-IN-101)

Disclaimer: The following application note uses "EGFR-IN-101" as a representative example of a novel EGFR inhibitor. As of November 2025, there is no publicly available data for a compound with this specific designation. The protocols and data presented are based on established methodologies for evaluating EGFR inhibitors in preclinical in vivo models and should be adapted based on the specific properties of the compound being investigated.

Introduction

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a crucial role in regulating cell proliferation, survival, and differentiation.[1][2][3][4] Dysregulation of EGFR signaling, often through mutations or overexpression, is a key driver in the development and progression of various cancers, including non-small cell lung cancer (NSCLC), colorectal cancer, and glioblastoma.[5][6] Small molecule tyrosine kinase inhibitors (TKIs) that target the intracellular kinase domain of EGFR have emerged as effective therapeutic agents.[4][6][7] This document provides a detailed guide for the in vivo evaluation of this compound, a hypothetical novel EGFR inhibitor, in preclinical cancer models.

Mechanism of Action

This compound is postulated to be a potent and selective inhibitor of the EGFR tyrosine kinase. Upon binding of a ligand, such as Epidermal Growth Factor (EGF), EGFR undergoes dimerization and autophosphorylation of specific tyrosine residues within its intracellular domain. This phosphorylation event initiates downstream signaling cascades, primarily the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which promote cell proliferation and survival.[6] this compound is designed to competitively bind to the ATP-binding pocket of the EGFR kinase domain, thereby preventing autophosphorylation and blocking the activation of these downstream pathways.[4][6]

References

- 1. m.youtube.com [m.youtube.com]

- 2. Frontiers | Targeting the epidermal growth factor receptor (EGFR/ErbB) for the potential treatment of renal pathologies [frontiersin.org]

- 3. Role of epidermal growth factor receptor in acute and chronic kidney injury - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. cancernetwork.com [cancernetwork.com]

Application Notes and Protocols for EGFR-IN-101

For Research Use Only. Not for use in diagnostic procedures.

Introduction

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation.[1] Dysregulation of EGFR signaling, often through overexpression or activating mutations, is a key driver in the development and progression of various cancers.[2][3] EGFR-IN-101 is a potent and selective inhibitor of EGFR, designed to target both wild-type and certain mutant forms of the receptor. These application notes provide guidelines on the solubility and stability of this compound for use in common in vitro and cell-based assays, along with detailed experimental protocols.

Physicochemical Properties

Proper handling and preparation of this compound are critical for obtaining accurate and reproducible results. The following tables summarize the solubility and stability data for this compound.

Solubility Data

It is recommended to prepare fresh solutions for each experiment. If stock solutions are prepared in advance, they should be stored under the recommended conditions.

| Solvent | Maximum Solubility (at 25°C) | Stock Solution Concentration | Storage of Stock Solution |

| DMSO | ≥ 50 mg/mL (≥ 100 mM) | 10 mM - 50 mM | -20°C for up to 1 month; -80°C for up to 6 months |

| Ethanol | ~5 mg/mL (limited solubility) | Not Recommended | N/A |

| Aqueous Buffers | Insoluble | Not Recommended | N/A |

Note: For cell-based assays, the final concentration of DMSO should be kept low (typically <0.5%) to avoid solvent-induced toxicity.

Stability Data

The stability of this compound was assessed under various conditions to ensure the integrity of the compound during experimental procedures.

| Condition | Stability (t½) | Comments |

| Lyophilized solid at -20°C | > 2 years | Store in a desiccator. |

| Stock solution in DMSO at -20°C | ~1 month | Avoid repeated freeze-thaw cycles. Aliquot into single-use vials. |

| Stock solution in DMSO at -80°C | ~6 months | Preferred long-term storage for solutions. |

| Diluted in aqueous media (pH 7.4) at 37°C | ~24 hours | Prepare fresh dilutions for each experiment from a DMSO stock solution immediately before use. |

Experimental Protocols

Protocol 1: In Vitro Kinase Assay for EGFR Inhibition

This protocol describes a radiometric assay to determine the inhibitory activity of this compound against purified EGFR enzyme.[4]

Materials:

-

Purified recombinant human EGFR (wild-type or mutant)

-

This compound

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

Poly(Glu, Tyr) 4:1 peptide substrate

-

[γ-³³P]ATP

-

ATP

-

96-well plates

-

Phosphocellulose paper

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of this compound in DMSO. Further dilute in kinase buffer to the desired final concentrations.

-

In a 96-well plate, add 10 µL of the diluted this compound or DMSO (vehicle control).

-

Add 20 µL of a solution containing the EGFR enzyme and the peptide substrate in kinase buffer.

-

Incubate for 10 minutes at room temperature to allow for inhibitor binding.

-

Initiate the kinase reaction by adding 20 µL of a solution containing [γ-³³P]ATP and unlabeled ATP in kinase buffer.

-

Incubate the reaction mixture for 30 minutes at 30°C.